molecular formula C24H24N2 B11102051 N-[(11Z)-2,4-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine

N-[(11Z)-2,4-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine

Cat. No.: B11102051
M. Wt: 340.5 g/mol
InChI Key: DFOKRQCVEPUGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOHEXYL-N-(2,4-DIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE is a complex organic compound with the molecular formula C24H24N2. This compound belongs to the class of nitrogen-containing heterocyclic compounds, specifically indenoquinolines, which are known for their diverse chemical reactivities and potential pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N-(2,4-DIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE typically involves the condensation of cyclohexylamine with 2,4-dimethyl-11H-indeno[1,2-b]quinoline-11-one under reflux conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N-(2,4-DIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, amines, and other heterocyclic compounds .

Scientific Research Applications

N-CYCLOHEXYL-N-(2,4-DIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N-(2,4-DIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H24N2

Molecular Weight

340.5 g/mol

IUPAC Name

N-cyclohexyl-2,4-dimethylindeno[1,2-b]quinolin-11-imine

InChI

InChI=1S/C24H24N2/c1-15-12-16(2)22-19(13-15)23(25-18-9-4-3-5-10-18)20-14-17-8-6-7-11-21(17)26-24(20)22/h6-8,11-14,18H,3-5,9-10H2,1-2H3

InChI Key

DFOKRQCVEPUGJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC3CCCCC3)C4=CC5=CC=CC=C5N=C42)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.